molecular formula C15H21FN2O4S B2433927 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1706200-06-7

4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No.: B2433927
CAS No.: 1706200-06-7
M. Wt: 344.4
InChI Key: GAIWBKWPYRVGRT-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

    Attachment of the methoxyethyl group: This can be done through a nucleophilic substitution reaction using 2-methoxyethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxyethyl group.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Conditions for substitution reactions would depend on the specific functional groups involved but could include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors or enzymes, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
  • 4-((4-bromophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
  • 4-((4-methylphenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Uniqueness

The presence of the fluorine atom in 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-22-11-8-17-15(19)18-9-6-14(7-10-18)23(20,21)13-4-2-12(16)3-5-13/h2-5,14H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIWBKWPYRVGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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